![molecular formula C12H13NO2 B6602206 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167264-55-1](/img/structure/B6602206.png)
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (hereafter referred to as 1-PBCA) is an organic compound with a unique structure and a variety of potential applications in scientific research. It is a bicyclic compound, consisting of a pyridine ring and a hexane ring connected by a carboxylic acid group. 1-PBCA is a versatile compound that can be used in a variety of synthetic reactions and as a starting material for the synthesis of other compounds. It has been used in a variety of scientific studies, including drug development, biochemistry, and materials science.
作用机制
1-PBCA is a versatile compound that can be used in a variety of synthetic reactions. Its mechanism of action depends on the reaction it is used in. In general, 1-PBCA can act as a nucleophile, an electrophile, or a Lewis acid. As a nucleophile, it can react with electrophiles, such as carbonyl compounds, to form carbon-carbon bonds. As an electrophile, it can react with nucleophiles, such as amines, to form carbon-nitrogen bonds. As a Lewis acid, it can react with Lewis bases, such as water, to form hydrogen bonds.
Biochemical and Physiological Effects
1-PBCA has been used in a variety of scientific studies, but its biochemical and physiological effects are not well understood. In general, 1-PBCA is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that 1-PBCA is an organic compound and should be handled with caution.
实验室实验的优点和局限性
1-PBCA has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions, and it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain reactions. Additionally, it can react with other compounds, so it should be handled with care and kept separate from other compounds.
未来方向
1-PBCA has a variety of potential applications in scientific research. Future research could focus on its use in drug development, biochemistry, and materials science. Additionally, further research could be done to better understand the biochemical and physiological effects of 1-PBCA, and to optimize its use in laboratory experiments. Additionally, research could be done to explore the potential applications of 1-PBCA in other areas, such as agriculture and environmental science.
合成方法
1-PBCA can be synthesized from a variety of starting materials, including cyclohexanone, pyridine, and carboxylic acid. The most common method of synthesis involves the reaction of cyclohexanone with pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields 1-PBCA as the main product, with small amounts of other byproducts.
科学研究应用
1-PBCA has been used in a variety of scientific studies, including drug development, biochemistry, and materials science. In drug development, 1-PBCA has been used as a starting material for the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-HIV agents. In biochemistry, 1-PBCA has been used to study the structure and function of enzymes, as well as the mechanism of action of drugs. In materials science, 1-PBCA has been used to study the properties of polymers and other materials.
属性
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9/h1-3,6,8,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODLADIHHUPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

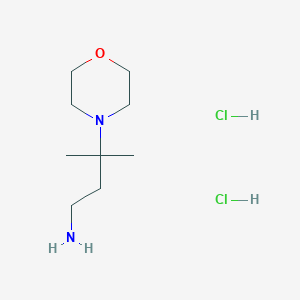
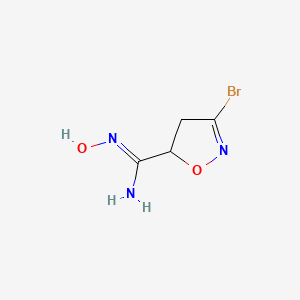
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
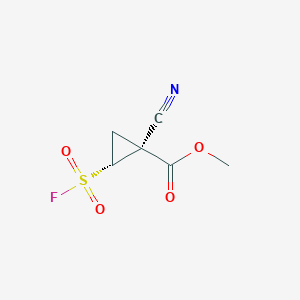
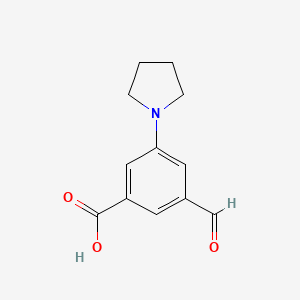
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)

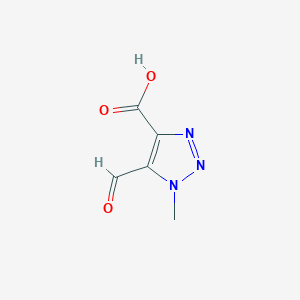
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
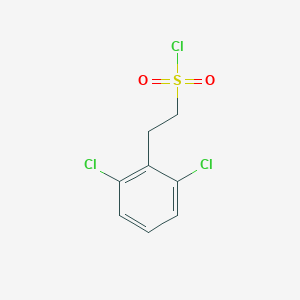
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)